molecular formula C23H20Cl2N6O3S B10835854 Pyrazolo[1,5-a]pyrimidine derivative 8

Pyrazolo[1,5-a]pyrimidine derivative 8

Cat. No.: B10835854
M. Wt: 531.4 g/mol
InChI Key: WHAZINAXCQYHKF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 8 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their fused heterocyclic structure, which provides them with distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C23H20Cl2N6O3S

Molecular Weight

531.4 g/mol

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-pyrrolidin-1-yl-2-sulfamoylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H20Cl2N6O3S/c24-15-9-7-14(8-10-15)20-17(16-5-1-2-6-18(16)25)13-27-21-19(22(32)28-30-11-3-4-12-30)23(29-31(20)21)35(26,33)34/h1-2,5-10,13H,3-4,11-12H2,(H,28,32)(H2,26,33,34)

InChI Key

WHAZINAXCQYHKF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=O)C2=C3N=CC(=C(N3N=C2S(=O)(=O)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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